molecular formula C14H16N2OS B7474561 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one

3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one

Cat. No. B7474561
M. Wt: 260.36 g/mol
InChI Key: ZKLQQUPVNXSHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one, also known as CP-4, is a synthetic compound that belongs to the quinazoline family. It is a potential drug candidate that has attracted the attention of researchers due to its promising pharmacological properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been shown to inhibit the activity of several enzymes and proteins involved in cancer cell proliferation and survival, including AKT, ERK, and STAT3. Additionally, 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been found to have antioxidant activity, which could help protect cells from oxidative damage. 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, which could affect the pharmacokinetics of co-administered drugs.

Advantages and Limitations for Lab Experiments

One advantage of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is its potent anti-cancer activity, which makes it a promising drug candidate for the treatment of cancer. Additionally, 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been shown to have a favorable safety profile in preclinical studies. However, one limitation of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is its relatively low solubility, which could affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for research on 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one in vivo, which could help optimize its dosing and administration. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one and to identify its molecular targets in cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one in humans.

Synthesis Methods

The synthesis of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one involves a multi-step process that starts with the reaction of 3-cyclopropyl-4-hydroxybenzaldehyde with 2-bromo-2-methylpropane in the presence of potassium carbonate. The resulting intermediate is then treated with thioacetamide to yield 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one.

Scientific Research Applications

3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been shown to have neuroprotective effects, which could make it a promising drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

3-cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-9(2)18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLQQUPVNXSHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2C(=O)N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.